Ethyl 4-(2-aminophenylthio)butyrate
Description
Ethyl 4-(2-aminophenylthio)butyrate is a sulfur-containing ester derivative characterized by a butyrate backbone substituted with a 2-aminophenylthio group at the fourth carbon. The 2-aminophenylthio group introduces sulfur and aromatic amine functionalities, which may enhance biological activity, alter solubility, and influence reactivity compared to simpler esters like ethyl butyrate .
Properties
Molecular Formula |
C12H17NO2S |
|---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
ethyl 4-(2-aminophenyl)sulfanylbutanoate |
InChI |
InChI=1S/C12H17NO2S/c1-2-15-12(14)8-5-9-16-11-7-4-3-6-10(11)13/h3-4,6-7H,2,5,8-9,13H2,1H3 |
InChI Key |
UTMYGYIZUCXDON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCSC1=CC=CC=C1N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Ethyl 4-(2-aminophenylthio)butyrate and Analogs
| Compound | Substituent(s) | Functional Groups | CAS No. |
|---|---|---|---|
| This compound | 2-aminophenylthio at C4 | Ester, thioether, aromatic amine | Not available |
| Ethyl butyrate | None | Ester | 105-54-4 |
| Ethyl 4-(acetylthio)butyrate | Acetylthio at C4 | Ester, thioester | 104228-51-5 |
| U0126 (1,4-diamino-2,3-dicyano-1,4-bis[2-aminophenylthio]butadiene) | 2-aminophenylthio groups | Thioether, aromatic amine, nitrile | 109511-58-2 |
Key Observations :
- Thioether-containing compounds (e.g., Ethyl 4-(acetylthio)butyrate) exhibit enhanced stability over thioesters but may show different reactivity profiles .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Boiling Point (°C) | Solubility | Molecular Weight (g/mol) |
|---|---|---|---|
| Ethyl butyrate | 120-121 | Organic solvents, low H2O | 116.16 |
| Ethyl 4-(acetylthio)butyrate | Not reported | Organic solvents | 190.26 |
| U0126 | Not reported | DMSO, DMF | 484.60 |
Key Observations :
- This compound is expected to have a higher molecular weight (~250–300 g/mol) and lower water solubility than ethyl butyrate due to the bulky aromatic thioether group .
- The presence of sulfur and aromatic amines may increase boiling points and alter solubility in polar aprotic solvents (e.g., DMSO) .
Key Observations :
- This compound may share applications in pharmaceuticals (e.g., enzyme inhibition) due to structural similarity to U0126, a known MEK/ERK inhibitor .
- The aromatic amine group could impart toxicity concerns, necessitating rigorous safety evaluations .
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